molecular formula C12H15NO B8303799 (+)-1-(3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methanamine

(+)-1-(3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methanamine

Cat. No. B8303799
M. Wt: 189.25 g/mol
InChI Key: ZPLWEXNDRUJFSZ-UHFFFAOYSA-N
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Patent
US07728155B2

Procedure details

Treatment of (+)-benzyl (5-methyl-3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methylcarbamate (0.93 g, 2.74 mmol) with palladium on carbon (10%, 0.093 g) generally according to the procedure described for Example 2 afforded 0.427 g (65%) of (+)-1-(3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methanamine as a white solid, hydrochloride salt. [α]D25=+48.0 (c 10.0 in methanol); mp>220° C.; Anal. calcd. for C13H17NOHCl.0.1H2O: C, 64.64; H, 7.59; N, 5.80. Found: C, 64.63; H, 7.63; N, 5.76.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-benzyl (5-methyl-3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methylcarbamate
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.093 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:25]2[CH2:24][CH2:23][CH2:22][C:21]=2[C:5]2[O:6][CH:7]([CH2:9][NH:10]C(=O)OCC3C=CC=CC=3)[CH2:8][C:4]=2[CH:3]=1>[Pd]>[O:6]1[CH:7]([CH2:9][NH2:10])[CH2:8][C:4]2[CH:3]=[CH:2][C:25]3[CH2:24][CH2:23][CH2:22][C:21]=3[C:5]1=2

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(+)-benzyl (5-methyl-3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methylcarbamate
Quantity
0.93 g
Type
reactant
Smiles
CC1=CC2=C(OC(C2)CNC(OCC2=CC=CC=C2)=O)C=2CCCC12
Step Three
Name
Quantity
0.093 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(CC1CN)C=CC=1CCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 0.427 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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